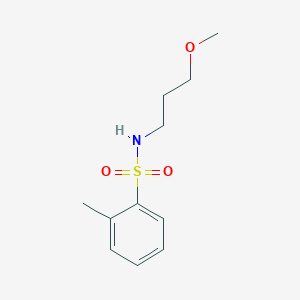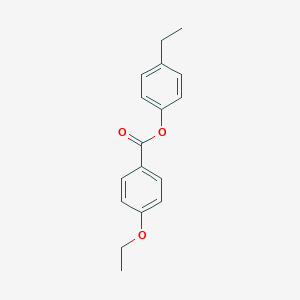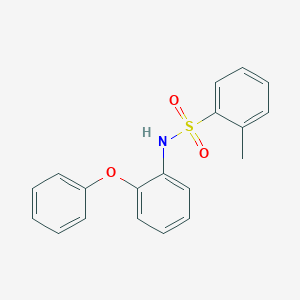
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, also known as IBUP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the amide class of compounds and is structurally similar to the widely used pain reliever, ibuprofen. However, IBUP has a unique molecular structure that makes it a promising candidate for various research applications.
作用机制
The mechanism of action of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide involves its ability to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide achieves this inhibition by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. In addition, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to bind to and activate certain receptors in the body, including the GPR40 receptor. This activation results in the release of insulin and may have potential therapeutic implications for conditions such as type 2 diabetes.
Biochemical and physiological effects
The biochemical and physiological effects of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide are primarily related to its ability to inhibit the activity of cyclooxygenase enzymes and bind to certain receptors in the body. This inhibition results in a decrease in the production of inflammatory mediators such as prostaglandins, which in turn leads to a decrease in inflammation and pain. In addition, the activation of certain receptors by 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide may have potential therapeutic implications for conditions such as type 2 diabetes.
实验室实验的优点和局限性
One of the major advantages of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide for lab experiments is its ability to selectively inhibit the activity of cyclooxygenase enzymes without affecting other enzymes involved in the production of inflammatory mediators. This selectivity allows for more targeted and specific research studies. However, one of the limitations of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
未来方向
There are several potential future directions for research involving 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide. One potential area of research is the development of more efficient and effective synthesis methods for 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide and its potential therapeutic implications for various conditions. Finally, the development of new derivatives of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide may lead to the discovery of compounds with even greater potential for scientific research applications.
Conclusion
In conclusion, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, or 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, is a promising chemical compound for scientific research applications. Its ability to selectively inhibit the activity of cyclooxygenase enzymes and activate certain receptors in the body make it a potential candidate for various research studies. Further research is needed to fully understand the mechanism of action and potential therapeutic implications of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide.
合成方法
The synthesis of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide involves the reaction of 4-isobutylbenzoyl chloride with 2-isopropylaniline in the presence of a base such as triethylamine. This reaction results in the formation of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide as a white solid with a melting point of approximately 80°C. The purity of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide can be determined using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
科学研究应用
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has shown promising results in various research applications, including its use as a potential anti-inflammatory agent, analgesic, and as a tool for studying the function of certain receptors in the body. 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a decrease in inflammation and pain. In addition, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to bind to and activate certain receptors in the body, including the GPR40 receptor, which is involved in glucose metabolism. This activation may have potential therapeutic implications for conditions such as type 2 diabetes.
属性
分子式 |
C22H29NO |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H29NO/c1-15(2)14-18-10-12-19(13-11-18)17(5)22(24)23-21-9-7-6-8-20(21)16(3)4/h6-13,15-17H,14H2,1-5H3,(H,23,24) |
InChI 键 |
QILSBTDQBSGRKL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(C)C |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)


![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)



